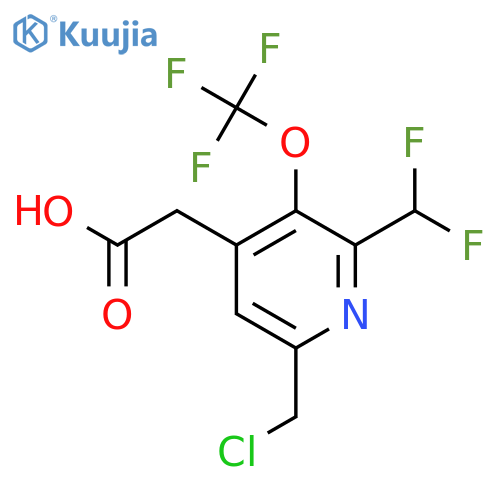Cas no 1805247-14-6 (6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid)

1805247-14-6 structure
商品名:6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid
CAS番号:1805247-14-6
MF:C10H7ClF5NO3
メガワット:319.612499475479
CID:4845365
6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid
-
- インチ: 1S/C10H7ClF5NO3/c11-3-5-1-4(2-6(18)19)8(20-10(14,15)16)7(17-5)9(12)13/h1,9H,2-3H2,(H,18,19)
- InChIKey: XIAFJVNRMKGUKO-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(CC(=O)O)=C(C(C(F)F)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59.4
6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079429-1g |
6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid |
1805247-14-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1805247-14-6 (6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetic acid) 関連製品
- 624-75-9(Iodoacetonitrile)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
